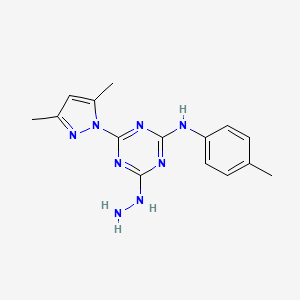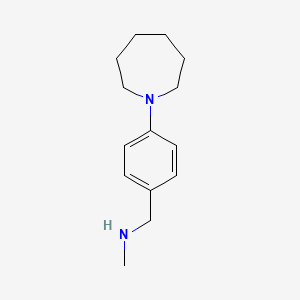
N-(4-氮杂环庚烷-1-基苄基)-N-甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-azepan-1-ylbenzyl)-N-methylamine is an organic compound that features a benzyl group attached to an azepane ring and a methylamine group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic elements, making it a versatile molecule in various chemical reactions and applications.
科学研究应用
N-(4-azepan-1-ylbenzyl)-N-methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
作用机制
- Unfortunately, specific information about the exact target remains limited in the available literature .
- Without specific data, we can’t pinpoint exact pathways affected by N-(4-azepan-1-ylbenzyl)-N-methylamine .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
生化分析
Biochemical Properties
N-(4-azepan-1-ylbenzyl)-N-methylamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with various biomolecules, including enzymes such as cytochrome P450 and monoamine oxidase . These interactions are primarily characterized by the binding of N-(4-azepan-1-ylbenzyl)-N-methylamine to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, N-(4-azepan-1-ylbenzyl)-N-methylamine has been shown to interact with proteins involved in signal transduction pathways, further influencing cellular responses.
Cellular Effects
The effects of N-(4-azepan-1-ylbenzyl)-N-methylamine on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, N-(4-azepan-1-ylbenzyl)-N-methylamine can activate or inhibit specific signaling pathways, leading to altered cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, this compound has been shown to affect the expression of genes involved in metabolic processes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, N-(4-azepan-1-ylbenzyl)-N-methylamine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in either the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. Additionally, N-(4-azepan-1-ylbenzyl)-N-methylamine has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-azepan-1-ylbenzyl)-N-methylamine have been observed to change over time. Studies have shown that this compound exhibits varying degrees of stability and degradation depending on the experimental conditions . For instance, N-(4-azepan-1-ylbenzyl)-N-methylamine may degrade more rapidly under certain pH conditions or in the presence of specific enzymes. Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of N-(4-azepan-1-ylbenzyl)-N-methylamine in animal models have been found to vary with different dosages . At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, N-(4-azepan-1-ylbenzyl)-N-methylamine can induce toxic or adverse effects, including cellular damage and impaired organ function. These threshold effects highlight the importance of dosage optimization in the application of this compound in biochemical research.
Metabolic Pathways
N-(4-azepan-1-ylbenzyl)-N-methylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conversion into metabolites. These metabolic processes can influence the levels of N-(4-azepan-1-ylbenzyl)-N-methylamine and its metabolites within cells, thereby affecting its overall biochemical activity.
Transport and Distribution
The transport and distribution of N-(4-azepan-1-ylbenzyl)-N-methylamine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to accumulate in specific cellular compartments. Additionally, N-(4-azepan-1-ylbenzyl)-N-methylamine may interact with binding proteins that facilitate its distribution within tissues, influencing its localization and accumulation.
Subcellular Localization
N-(4-azepan-1-ylbenzyl)-N-methylamine exhibits distinct subcellular localization patterns, which can affect its activity and function . This compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of N-(4-azepan-1-ylbenzyl)-N-methylamine within these compartments can influence its interactions with biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-azepan-1-ylbenzyl)-N-methylamine typically involves the reaction of 4-(azepan-1-yl)benzaldehyde with N-methylamine. The process can be carried out under mild conditions using solvents like dichloromethane and catalysts such as sodium tris(acetoxy)borohydride . The reaction is usually performed at ambient temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N-(4-azepan-1-ylbenzyl)-N-methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(4-azepan-1-ylbenzyl)-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl nitriles, while reduction can produce primary amines.
相似化合物的比较
Similar Compounds
- N-benzhydryl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide
- N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide
- 4-(azepan-1-yl)benzonitrile
Uniqueness
N-(4-azepan-1-ylbenzyl)-N-methylamine is unique due to its combination of an azepane ring and a benzyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds, making it valuable in specific applications where these properties are advantageous .
属性
IUPAC Name |
1-[4-(azepan-1-yl)phenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-12-13-6-8-14(9-7-13)16-10-4-2-3-5-11-16/h6-9,15H,2-5,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAOUUZOKXXSJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326639.png)
![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)
![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)
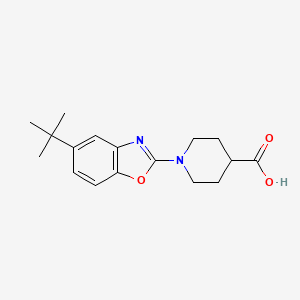
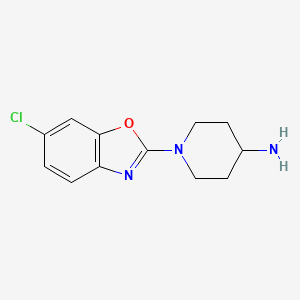
![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)
![(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine](/img/structure/B1326650.png)
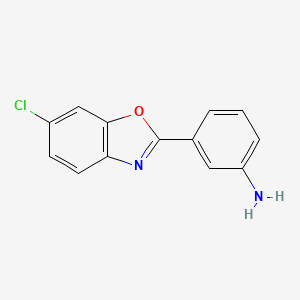
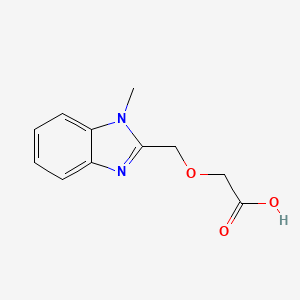
![2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1326655.png)
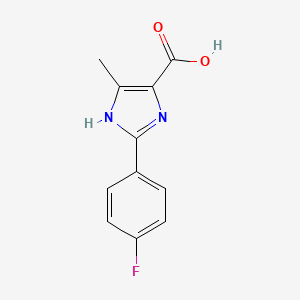
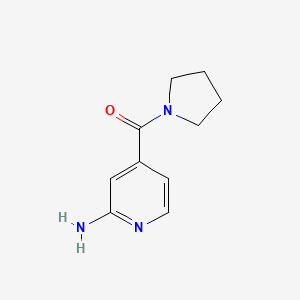
![2-[(4-Iodophenyl)amino]propanohydrazide](/img/structure/B1326663.png)
